molecular formula C7H14ClNO B2926393 8-Oxabicyclo[3.2.1]octan-2-amine hcl CAS No. 2260930-74-1

8-Oxabicyclo[3.2.1]octan-2-amine hcl

Cat. No. B2926393
CAS RN: 2260930-74-1
M. Wt: 163.65
InChI Key: ROCNZNNWBGOCMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 8-Oxabicyclo[3.2.1]octan-2-amine hcl is a chemical compound with the molecular formula C7H14ClNO . It is a central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of 8-Oxabicyclo[3.2.1]octan-2-amine hcl has been achieved through various methods. One such method involves a tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T + BF 4- (tempo oxoammonium tetrafluoroborate)/ZnBr 2 . Another method involves gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates .


Molecular Structure Analysis

The 8-Oxabicyclo[3.2.1]octan-2-amine hcl has a unique structure that includes a bicyclic scaffold . This structure contains a total of 23 bonds, including 10 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 primary amine (aliphatic), 1 ether (aliphatic), and 1 Oxolane .


Chemical Reactions Analysis

The chemical reactions involving 8-Oxabicyclo[3.2.1]octan-2-amine hcl are quite complex. The compound can undergo a tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction . The reaction conditions and substrates can greatly influence the outcome of these reactions .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their wide array of biological activities . Research aimed at the stereoselective preparation of this structure has been significant due to the scaffold’s presence in natural products with therapeutic potential. The compound AT30352 serves as a key intermediate in the enantioselective synthesis of these alkaloids, which are of interest for treating neurological and psychiatric conditions such as Parkinson’s disease, depression, schizophrenia, and panic disorder .

Organic Synthesis Intermediary

AT30352 is employed as an important raw material and intermediate in organic synthesis . Its role is crucial in the construction of complex organic molecules, serving as a building block that can introduce the bicyclic structure into the desired molecular framework. This is particularly valuable in the synthesis of compounds where the bicyclic structure is a part of the active moiety.

Agrochemical Research

In the agrochemical field, AT30352 is used as an intermediate for the synthesis of compounds with potential applications as pesticides or herbicides . The bicyclic structure of AT30352 can be incorporated into new molecules that interact with biological targets in pests, offering a route to develop novel agrochemical agents.

Pharmaceutical Development

The pharmaceutical industry utilizes AT30352 in the development of new drugs . Its bicyclic structure is a common motif in many bioactive compounds, and its incorporation can lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Dyestuff Field Applications

AT30352 serves as an intermediate in the dyestuff industry, where it is used in the synthesis of complex dyes . The compound’s structure can contribute to the chromophoric properties of dyes, potentially leading to the development of new colors and shades for various applications.

Asymmetric Synthesis Methodologies

The compound is pivotal in methodologies that achieve stereochemical control directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture . This is particularly important in asymmetric synthesis, where the creation of chiral centers is crucial for the activity of many pharmaceuticals.

properties

IUPAC Name

8-oxabicyclo[3.2.1]octan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-6-3-1-5-2-4-7(6)9-5;/h5-7H,1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCNZNNWBGOCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CCC1O2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.